(1alpha,3abeta,4beta,7beta,7abeta)-octahydro-4,7-methano-1H-inden-1-ol (1alpha,3abeta,4beta,7beta,7abeta)-octahydro-4,7-methano-1H-inden-1-ol
Brand Name: Vulcanchem
CAS No.: 10271-47-3
VCID: VC0082256
InChI: InChI=1S/C10H16O/c11-9-4-3-8-6-1-2-7(5-6)10(8)9/h6-11H,1-5H2/t6-,7+,8-,9-,10+/m0/s1
SMILES: C1CC2CC1C3C2C(CC3)O
Molecular Formula: C10H16O
Molecular Weight: 152.23 g/mol

(1alpha,3abeta,4beta,7beta,7abeta)-octahydro-4,7-methano-1H-inden-1-ol

CAS No.: 10271-47-3

Main Products

VCID: VC0082256

Molecular Formula: C10H16O

Molecular Weight: 152.23 g/mol

(1alpha,3abeta,4beta,7beta,7abeta)-octahydro-4,7-methano-1H-inden-1-ol - 10271-47-3

CAS No. 10271-47-3
Product Name (1alpha,3abeta,4beta,7beta,7abeta)-octahydro-4,7-methano-1H-inden-1-ol
Molecular Formula C10H16O
Molecular Weight 152.23 g/mol
IUPAC Name (1R,2R,3S,6S,7S)-tricyclo[5.2.1.02,6]decan-3-ol
Standard InChI InChI=1S/C10H16O/c11-9-4-3-8-6-1-2-7(5-6)10(8)9/h6-11H,1-5H2/t6-,7+,8-,9-,10+/m0/s1
Standard InChIKey QIBGUXADVFUERT-CVPUBMOQSA-N
Isomeric SMILES C1C[C@@H]2C[C@H]1[C@H]3[C@@H]2[C@H](CC3)O
SMILES C1CC2CC1C3C2C(CC3)O
Canonical SMILES C1CC2CC1C3C2C(CC3)O
Synonyms (1alpha,3abeta,4beta,7beta,7abeta)-octahydro-4,7-methano-1H-inden-1-ol
PubChem Compound 112097
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator